L-692,585 is a synthetic, non-peptidyl growth hormone secretagogue (GHS) that acts as a potent agonist of the ghrelin receptor (GHS-R1a). [ [], [], [], [], [], [], [] ] This compound belongs to the benzolactam class of GH secretagogues and was developed based on the structure of earlier peptidyl GHSs like GHRP-6. [ [], [], [] ] L-692,585 exhibits high affinity for GHS-R1a and effectively stimulates the release of growth hormone (GH) both in vivo and in vitro. [ [], [], [], [], [] ] It has been instrumental in research exploring the ghrelin/GHS-R1a system and its role in various physiological processes, particularly GH secretion and its downstream effects.
One efficient synthesis route for L-692,585 involves a Michael addition reaction. [ [], [] ] The key step involves reacting a 3,3-dimethylacrylic acid derivative (specifically 3-[[(2R)-2-hydroxypropyl]amino]-3-methyl-butanoic acid) with (R)-1-amino-2-propanol. [ [], [] ] This reaction forms the characteristic β-amino amide moiety present in L-692,585. Subsequent synthetic steps involve coupling this intermediate with the appropriate benzazepine derivative to yield the final compound.
L-692,585 consists of a central benzazepine ring system substituted with various functional groups. A key structural feature is the presence of a tetrazole ring linked to the benzazepine core via a biphenyl moiety. [ [], [] ] This biphenyl-tetrazole group is crucial for the compound's interaction with the ghrelin receptor. [ [], [] ] Additionally, L-692,585 possesses a β-amino amide side chain bearing a (R)-2-hydroxypropyl group, which contributes to its binding affinity and selectivity for the receptor. [ [] ]
L-692,585 exerts its biological activity primarily by acting as an agonist at the ghrelin receptor (GHS-R1a). [ [], [], [], [], [], [], [] ] Binding of L-692,585 to GHS-R1a, predominantly located on somatotropes in the pituitary gland, initiates intracellular signaling cascades leading to GH release. [ [], [], [], [] ] The signaling pathways involved include the activation of phospholipase C (PLC), inositol 1,4,5-trisphosphate (IP3) production, intracellular calcium mobilization, and activation of protein kinase C (PKC). [ [], [], [] ] L-692,585 also appears to modulate adenylate cyclase activity, influencing cyclic adenosine monophosphate (cAMP) levels and contributing to GH release. [ [] ]
While L-692,585 primarily acts at the pituitary level, research suggests potential central nervous system effects. Studies have shown that its administration can induce Fos expression in the arcuate nucleus of the hypothalamus, suggesting the activation of neuronal populations involved in GH regulation. [ [] ] Furthermore, L-692,585 may influence the release of other hormones, including cortisol and prolactin, indicating its potential to interact with other neuroendocrine axes. [ [], [] ]
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4